Anti-MI/R injury agent 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Anti-MI/R injury agent 1, also known as compound 18, is a derivative of Panaxatriol. It is an orally active compound that has shown potent effects against myocardial ischemia/reperfusion (MI/R) injury. This compound enhances the viability of cardiomyocytes subjected to oxygen-glucose deprivation and reperfusion-induced injury. It significantly reduces myocardial infarction size, decreases circulating cardiac troponin I leakage, and alleviates cardiac tissue damage in rat models .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Anti-MI/R injury agent 1 is synthesized from Panaxatriol derivatives. The synthetic route involves multiple steps, including the modification of the Panaxatriol structure to enhance its biological activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure to achieve the desired product .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity and consistency of the product, and implementing quality control measures. The production process may also involve the use of advanced technologies such as continuous flow reactors and automated synthesis systems to improve efficiency and yield .

Análisis De Reacciones Químicas

Types of Reactions: Anti-MI/R injury agent 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include organic solvents, catalysts, and reducing agents. The reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired chemical transformations .

Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with enhanced biological activity. These derivatives are tested for their efficacy in reducing myocardial infarction size, decreasing circulating cardiac troponin I leakage, and alleviating cardiac tissue damage .

Aplicaciones Científicas De Investigación

Anti-MI/R injury agent 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the synthesis and modification of Panaxatriol derivatives. In biology, it is used to investigate the mechanisms of cardioprotection and the effects of oxygen-glucose deprivation and reperfusion-induced injury on cardiomyocytes. In medicine, it is being explored as a potential therapeutic agent for treating myocardial ischemia/reperfusion injury. In industry, it is used in the development of new drugs and therapeutic agents for cardiovascular diseases .

Mecanismo De Acción

The mechanism of action of Anti-MI/R injury agent 1 involves enhancing the viability of cardiomyocytes subjected to oxygen-glucose deprivation and reperfusion-induced injury. It achieves this by reducing myocardial infarction size, decreasing circulating cardiac troponin I leakage, and alleviating cardiac tissue damage. The molecular targets and pathways involved include the regulation of calcium homeostasis, inhibition of apoptosis, and reduction of inflammation .

Comparación Con Compuestos Similares

Anti-MI/R injury agent 1 is unique compared to other similar compounds due to its potent cardioprotective effects and oral bioavailability. Similar compounds include other Panaxatriol derivatives and agents that target myocardial ischemia/reperfusion injury. this compound stands out due to its enhanced efficacy in reducing myocardial infarction size, decreasing circulating cardiac troponin I leakage, and alleviating cardiac tissue damage .

List of Similar Compounds:- Panaxatriol derivatives

- Hydrogen sulfide donors

- Calcium homeostasis regulators

- Anti-inflammatory agents targeting myocardial ischemia/reperfusion injury .

Actividad Biológica

Introduction

Anti-MI/R Injury Agent 1, also known as compound 18, is a promising therapeutic agent designed to combat myocardial ischemia/reperfusion (MI/R) injury. This compound is derived from ginseng and exhibits notable biological activities that can potentially mitigate heart damage caused by ischemic events. This article reviews the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and potential clinical applications.

This compound operates through several biological pathways:

- MST1R Signaling : The compound enhances the activation of the macrophage-stimulating 1 receptor (MST1R), which is crucial for cell survival and motility. MST1R signaling promotes the transphosphorylation of various intracellular pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, both of which are vital in cellular responses to stress and injury .

- Inflammatory Response Modulation : By regulating the expression of pro-inflammatory cytokines, this compound may reduce inflammation associated with MI/R injury. This modulation is essential for preventing further cardiac damage during reperfusion .

- Oxidative Stress Reduction : The compound has been shown to enhance antioxidant defenses within myocardial tissues, thereby reducing oxidative stress that contributes to cell death during ischemic episodes .

In Vitro Studies

In vitro studies have demonstrated that this compound significantly improves cell viability under hypoxic conditions. This effect was observed in cardiomyocyte cultures subjected to oxygen-glucose deprivation followed by reoxygenation. The compound notably increased cell survival rates and reduced apoptosis markers compared to control groups .

In Vivo Studies

A series of in vivo experiments using rodent models of MI/R injury have provided compelling evidence for the efficacy of this compound:

- Cardiac Function Improvement : In a study involving diabetic rats subjected to MI/R injury, treatment with this compound resulted in improved cardiac function as measured by echocardiography. Parameters such as ejection fraction and fractional shortening were significantly enhanced post-treatment .

- Histopathological Analysis : Histological examinations revealed that hearts treated with the compound exhibited less myocardial fibrosis and reduced inflammatory cell infiltration compared to untreated controls. This suggests a protective effect against structural damage following ischemic events .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Diabetic Rat Model : A study focused on diabetic rats indicated that administration of this compound prior to inducing ischemia led to a marked reduction in infarct size and improved recovery of cardiac function post-reperfusion. The results underscored the compound's potential as a protective agent against MI/R injury in diabetic conditions .

- Mechanistic Insights : Further investigations into the signaling pathways involved revealed that the protective effects of this compound are mediated through enhanced activation of the PI3K/AKT pathway, which plays a crucial role in cellular survival and metabolic regulation during stress conditions .

Data Table

The following table summarizes key findings from various studies on this compound:

| Study Type | Model Used | Key Findings |

|---|---|---|

| In Vitro | Cardiomyocyte cultures | Increased cell viability under hypoxia; reduced apoptosis markers |

| In Vivo | Diabetic rat model | Improved cardiac function; reduced infarct size |

| Histopathological | Rodent MI/R model | Less myocardial fibrosis; decreased inflammatory response |

Propiedades

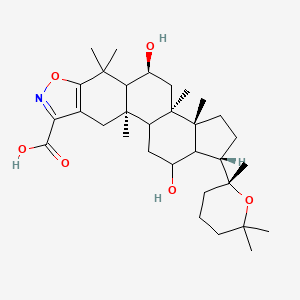

Fórmula molecular |

C32H49NO6 |

|---|---|

Peso molecular |

543.7 g/mol |

Nombre IUPAC |

(2R,11S,13R,14R,17S,19R)-11,19-dihydroxy-2,9,9,13,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-5-carboxylic acid |

InChI |

InChI=1S/C32H49NO6/c1-27(2)11-9-12-32(8,39-27)18-10-13-30(6)22(18)19(34)14-21-29(5)15-17-23(26(36)37)33-38-25(17)28(3,4)24(29)20(35)16-31(21,30)7/h18-22,24,34-35H,9-16H2,1-8H3,(H,36,37)/t18-,19+,20-,21?,22?,24?,29+,30+,31+,32+/m0/s1 |

Clave InChI |

XOCSPWXQUIGBRU-GGYYVHFSSA-N |

SMILES isomérico |

C[C@@]1(CCCC(O1)(C)C)[C@H]2CC[C@@]3(C2[C@@H](CC4[C@]3(C[C@@H](C5[C@@]4(CC6=C(C5(C)C)ON=C6C(=O)O)C)O)C)O)C |

SMILES canónico |

CC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CC(C5C4(CC6=C(C5(C)C)ON=C6C(=O)O)C)O)C)O)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.